8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
This compound belongs to a class of fused heterocyclic systems featuring a quinoline core integrated with a [1,2]dithiolo[3,4-c]quinoline scaffold. The structure is characterized by:
- 8-Methoxy substitution on the quinoline ring, enhancing electron density and influencing binding interactions.
- 4,4-Dimethyl groups on the dihydrodithiolo moiety, providing steric stability.
- 5-[(4H-1,2,4-triazol-3-ylthio)acetyl] substituent, which introduces a sulfur-linked triazole-acetyl group, enabling hydrogen bonding and metal coordination.
Synthetic routes involve the reaction of precursor quinolines with elemental sulfur under reflux in DMF, followed by functionalization of the 5-position with thioacetyl-triazole derivatives . Key spectral data (e.g., 1H NMR, 13C NMR) and high-resolution mass spectrometry (HRMS) confirm its structural integrity .
Properties
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S4/c1-17(2)14-13(15(24)27-26-14)10-6-9(23-3)4-5-11(10)21(17)12(22)7-25-16-18-8-19-20-16/h4-6,8H,7H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGOVLICVDIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CSC4=NC=NN4)C=CC(=C3)OC)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Basic Information
- Chemical Formula : C17H16N4O2S4
- Molecular Weight : 436.59 g/mol
- CAS Number : Not specified in the provided data.
Structural Characteristics
The compound features a complex structure that includes:
- A triazole ring , which is known for its diverse biological activities.
- A dithioloquinoline moiety , which enhances its potential as a therapeutic agent.
Anticancer Properties
Research indicates that derivatives of triazole-thione compounds exhibit significant anticancer activities. Specifically, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | HCT-116 (colon carcinoma) | 6.2 |
| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | T47D (breast cancer) | 27.3 |
| Other analogs | T47D (breast cancer) | 43.4 |
These results suggest that the triazole component in the structure is crucial for its anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are generally recognized for their broad-spectrum antimicrobial effects:
- Antibacterial and Antifungal Activities : Studies have demonstrated that similar compounds possess potent antibacterial and antifungal properties comparable to established antibiotics .
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazole derivatives have shown promise in other areas:
- Antioxidant Activity : Certain derivatives exhibit significant antioxidant effects, with IC50 values indicating strong potential as antioxidants .
- Anti-inflammatory Effects : Some related compounds have been identified as effective anti-inflammatory agents, further expanding their therapeutic applications .
Study on Anticancer Activity
A notable study published in Molecules investigated the anticancer potential of various triazole derivatives against multiple cancer cell lines. The findings highlighted that specific modifications to the triazole structure could enhance cytotoxicity against breast and colon cancer cells significantly .
Study on Antimicrobial Efficacy
Another research article focused on the antimicrobial activity of triazole-thione compounds against pathogenic bacteria and fungi. The results indicated that these compounds could serve as effective alternatives to traditional antimicrobial agents due to their lower resistance rates .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Electronic and Steric Effects
- 4,4-Dimethyl groups confer rigidity, reducing conformational flexibility and enhancing target selectivity .
Bioactivity Trends
- Kinase Inhibition: Derivatives with heteroaromatic substituents (e.g., triazole, thiophene) exhibit superior inhibition of protein kinases (IC₅₀ ~1–10 µM) compared to non-aromatic analogs .
- Cytotoxicity: The chlorophenoxyacetyl analog shows moderate activity against cancer cell lines (IC₅₀ ~20 µM), while the target compound’s triazole moiety may enhance specificity .
Solubility and Stability
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of this compound involves multi-step protocols, including thioacetylation of the triazole moiety and cyclization of the dithioloquinoline core. Key steps include:
- Thiol-alkylation : Reacting 4H-1,2,4-triazole-3-thiol with chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Cyclization : Using H₂S or Lawesson’s reagent to form the dithioloquinoline ring . Optimization requires monitoring reaction time (4–8 hours), temperature (60–80°C), and solvent polarity. For example, ethanol/water mixtures improve yield (72–81%) compared to pure solvents .
Table 1: Synthesis Optimization Parameters
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thioacetylation | DMF | 60 | 6 | 69–72 |
| Cyclization | Ethanol/water | 80 | 4 | 81 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
Q. What in vitro models are appropriate for initial bioactivity screening?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Controls should include solvent-only blanks and reference drugs (e.g., fluconazole for antifungal tests) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or cellular uptake differences. Methodological approaches include:
- Mechanistic profiling : Compare time-kill kinetics (antimicrobial) vs. apoptosis assays (anticancer) to distinguish modes of action .
- Molecular docking : Predict binding to dual targets (e.g., fungal CYP51 and human topoisomerase II) to identify selectivity drivers .
Q. What computational strategies predict binding affinity and selectivity toward therapeutic targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- DFT Calculations : Analyze electron density maps to quantify the methoxy group’s electron-withdrawing effects on the quinoline core . Table 2: Key Computational Parameters
| Method | Software | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|---|
| Docking | AutoDock Vina | 5-Lipoxygenase | -9.2 |
| MD | GROMACS | CYP51 | Stable over 100 ns |
Q. How does the methoxy group at position 8 influence electronic configuration and intermolecular interactions?
The methoxy group enhances solubility via H-bonding and modulates π-π stacking in the quinoline ring. Experimental validation methods:
- X-ray crystallography : Resolve crystal packing to identify H-bonding networks .
- UV-Vis spectroscopy : Compare λₘₐₓ shifts in polar vs. nonpolar solvents to assess solvatochromism .
Q. What methodologies are critical for establishing structure-activity relationships (SAR) when modifying the triazol-3-ylthioacetyl moiety?
- Systematic substitution : Replace the triazole with imidazole or thiadiazole to test bioactivity changes .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. phenyl) to antimicrobial potency .
Methodological Guidelines
- Contradiction Analysis : Use Bland-Altman plots to compare bioactivity data across labs .
- Data Reprodubility : Pre-screen compounds for stability (e.g., TGA/DSC for thermal decomposition profiles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
